molecular formula C23H30ClFN2O B10778612 N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride CAS No. 2747917-34-4

N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride

Cat. No.: B10778612
CAS No.: 2747917-34-4
M. Wt: 412.0 g/mol
InChI Key: CPKORZNZDMLSFS-IAEYDMPTSA-N
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Description

FIBF-d7 (hydrochloride) is a deuterated analog of FIBF, which is a synthetic opioid. It is primarily used as an analytical reference standard for the quantification of FIBF by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound is categorized as an opioid and has been associated with fatal multidrug overdoses .

Preparation Methods

The synthesis of FIBF-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of FIBF. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with the preparation of N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4.

    Reaction Conditions: The reaction conditions involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

FIBF-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom on the phenyl ring. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

FIBF-d7 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

FIBF-d7 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects .

Comparison with Similar Compounds

FIBF-d7 (hydrochloride) is similar to other deuterated analogs of synthetic opioids, such as:

The uniqueness of FIBF-d7 (hydrochloride) lies in its specific deuterium labeling, which provides distinct mass spectrometric properties, making it an ideal internal standard for the quantification of FIBF.

Properties

CAS No.

2747917-34-4

Molecular Formula

C23H30ClFN2O

Molecular Weight

412.0 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-2-(trideuteriomethyl)propanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D;

InChI Key

CPKORZNZDMLSFS-IAEYDMPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Cl

Canonical SMILES

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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